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molecular formula C8H5BrN2O B1266991 6-Bromocinnolin-4-ol CAS No. 876-88-0

6-Bromocinnolin-4-ol

Cat. No. B1266991
M. Wt: 225.04 g/mol
InChI Key: VWMHMZLZLNLBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06831175B2

Procedure details

A solution of Example 34C (0.4 g, 1.8 mmol) in POCl3 (2.5 mL) was heated to 100° C. for 2 hours, and poured slowly onto ice. The aqueous layer was cooled to 0° C. and adjusted to pH 5-7 with 50% NaOH. The aqueous layer was extracted with ethyl acetate (2×50 mL), and the combined organic layers were concentrated. The residue was purified by flash column chromatography on silica gel with 4:1 hexanes/ethyl acetate to provide the desired product (0.190 g, 43%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][N:7]=[CH:6][C:5]2=O.[OH-].[Na+].O=P(Cl)(Cl)[Cl:17]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[N:7][CH:6]=[C:5]2[Cl:17] |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C=C2C(C=NNC2=CC1)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured slowly onto ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel with 4:1 hexanes/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CN=NC2=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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